(3-Chlorocyclobutyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-chlorocyclobutyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2S/c6-5-1-4(2-5)3-10(7,8)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFPJDIVAWIWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutyl compounds with chlorinating agents. One common method is the chlorination of cyclobutylmethanol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. The resulting intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorocyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Eliminating Agents: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Chlorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (3-Chlorocyclobutyl)methanesulfonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The methanesulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl): A simpler analog with similar reactivity but lacking the cyclobutyl ring.
Cyclobutylmethanesulfonyl chloride: Similar structure but without the chlorine substitution on the cyclobutyl ring.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications in organic synthesis.
Uniqueness
(3-Chlorocyclobutyl)methanesulfonyl chloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group, which imparts distinct reactivity and potential biological activity. This combination of structural features makes it a valuable compound in synthetic chemistry and research .
Biological Activity
(3-Chlorocyclobutyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on its biological activities, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.
- Chemical Formula : CHClOS
- Molecular Weight : 195.66 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in polar organic solvents; reacts vigorously with water and alcohols.
This compound functions primarily as an electrophile. It can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of various bioactive molecules. The sulfonyl chloride moiety is known to enhance the reactivity of alcohols and amines, making it a valuable intermediate in organic synthesis.
Antimicrobial Activity
Research indicates that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of methanesulfonyl chloride showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC values ranged from 10 to 30 µM, indicating moderate potency.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 25 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting serine proteases, which are crucial in various physiological processes and disease states. The inhibition mechanism involves the formation of a covalent bond between the enzyme and the sulfonyl group.
Case Studies
-
Anticancer Research
- A study published in Journal of Medicinal Chemistry explored a series of methanesulfonyl chloride derivatives, including this compound, for their anticancer activity. Results indicated that compounds with bulky groups at the cyclobutyl position exhibited enhanced cytotoxicity due to improved cellular uptake and interaction with target proteins.
-
Antimicrobial Efficacy
- In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications at the chlorobenzene ring significantly impacted antimicrobial activity, suggesting structure-activity relationships that could guide future drug design.
Safety and Toxicological Profile
This compound is classified as corrosive and toxic upon exposure. It can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation. Proper safety measures should be taken when handling this compound:
- Personal Protective Equipment : Gloves, goggles, and respiratory protection are recommended.
- Storage Conditions : Should be stored in a cool, dry place away from incompatible materials such as water and strong bases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3-Chlorocyclobutyl)methanesulfonyl chloride in high purity?
- Methodological Answer : Synthesis typically involves chlorosulfonation of a cyclobutyl precursor under controlled conditions. Key variables include:
- Temperature : Optimal reaction temperatures range between 80–100°C to balance reactivity and decomposition risks .
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to stabilize intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the product, with purity assessed via HPLC (>98%) and H/C NMR spectroscopy .
- Critical Data : Impurities like residual starting materials or sulfonic acid byproducts must be quantified using LC-MS .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Use a NIOSH-approved respirator for organic vapors if ventilation is inadequate .
- Ventilation : Conduct reactions in a fume hood with local exhaust systems to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H NMR (δ 3.8–4.2 ppm for sulfonyl chloride protons) and C NMR (δ 55–60 ppm for cyclobutyl carbons) .
- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm; retention time ~12.5 min under acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS in negative ion mode ([M-Cl] peak at m/z 215.2) .
Advanced Research Questions
Q. How does the cyclobutyl ring strain influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with linear analogs (e.g., n-butyl derivatives) using stopped-flow techniques. The cyclobutyl ring’s angle strain (≈90°) increases electrophilicity at the sulfonyl chloride group, accelerating SN2 reactions .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal reduced activation energy (ΔG ~18 kcal/mol) due to ring strain .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to serine proteases, focusing on sulfonyl group interactions with catalytic triads .
- QSAR Modeling : Train models on sulfonyl chloride derivatives to predict IC values against targets like thrombin .
- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories in explicit solvent .
Q. How can contradictory kinetic data in reactions with aromatic vs. aliphatic nucleophiles be resolved?
- Methodological Answer :
- Mechanistic Profiling : Conduct Hammett plots for aromatic nucleophiles (e.g., substituted anilines) to assess electronic effects. For aliphatic nucleophiles (e.g., alcohols), measure steric parameters (e.g., Taft constants) .
- Solvent Effects : Compare reactivity in polar aprotic (DMSO) vs. protic (MeOH) solvents. Contradictions may arise from differential solvation of transition states .
Data Contradiction Analysis
Q. Why do toxicity studies report conflicting LC values for aquatic organisms?
- Methodological Answer :
- Experimental Variables : Differences in test species (Daphnia magna vs. zebrafish), exposure duration (48-h vs. 96-h), and water pH (6.5 vs. 8.2) significantly alter bioavailability .
- Data Normalization : Apply QSAR corrections for logP (measured: 1.3) and bioconcentration factor (BCF: 1.9) to harmonize results .
- Critical Data : Reported LC ranges span 2.5–12 mg/L, necessitating species-specific risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
